3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester
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Overview
Description
3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of various functional groups through reactions such as nitration, reduction, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding isoquinoline chemistry and developing new synthetic methodologies.
Biology
Biologically, isoquinoline derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar biological activities.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or neuroprotective properties, making them candidates for drug development.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 3-Isoquinolinecarboxylic acid derivatives
- 2-(4-Aminophenyl)isoquinoline derivatives
- 7-(2-Pyridinylmethoxy)isoquinoline derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structural complexity also makes it an interesting subject for synthetic and mechanistic studies.
Properties
CAS No. |
212500-02-2 |
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Molecular Formula |
C32H29N3O7 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C32H29N3O7/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22/h5-17H,18,33H2,1-4H3 |
InChI Key |
ORZROTLRYOYVPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC |
Origin of Product |
United States |
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